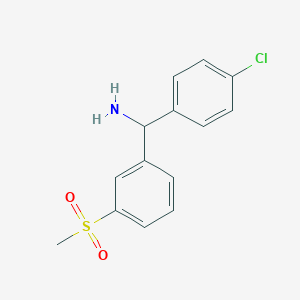

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine is a chemical compound with the CAS Number: 1016509-93-5 . It has a molecular weight of 295.79 . The IUPAC name for this compound is (4-chlorophenyl)[3-(methylsulfonyl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the web search results.Applications De Recherche Scientifique

Methanotrophs and Methane Utilization

Methanotrophs, bacteria that use methane as their sole carbon source, offer a variety of biotechnological applications. They can generate products like single-cell protein, biopolymers, and lipids using methane, highlighting the potential for using similar chemical structures in biotechnological applications to sequester greenhouse gases or produce valuable chemicals (Strong, Xie, & Clarke, 2015).

Hydrogen Methanation

Biological hydrogen methanation is a promising approach for converting electricity to natural gas, demonstrating how chemical reactions involving methane can be used for energy storage and conversion. This reflects on the potential for chemicals similar to "(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine" to play a role in sustainable energy solutions (Lecker, Illi, Lemmer, & Oechsner, 2017).

Chlorophenols and Environmental Impact

The environmental impact of chlorophenols, which share a part of the chemical structure with "this compound," has been studied extensively. They exhibit moderate to considerable toxicity to aquatic life, with implications for the design of chemicals with reduced environmental impact (Krijgsheld & Gen, 1986).

Catalytic CO2 Hydrogenation

The catalytic hydrogenation of CO2 to methane is a crucial process for reducing greenhouse gas concentrations and producing renewable energy sources. Studies on various catalysts and supports for this reaction could inform the development of new materials for methane-related applications (Fan & Tahir, 2021).

Direct Methane Oxidation

The direct oxidation of methane to methanol is a highly sought-after process for converting natural gas into more valuable and easily transportable liquid fuels. The review of both heterogeneous and homogeneous oxidation processes suggests the potential for novel catalysts and methods, which could be relevant for compounds like "this compound" (Han et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(4-chlorophenyl)-(3-methylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXEBUKHYVVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)

![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)

![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)

![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)

![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)